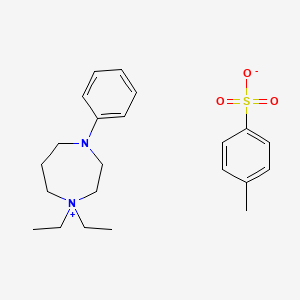

1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate

Descripción

1,1-Diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate is a quaternary ammonium salt comprising a 1,4-diazepane core with diethyl and phenyl substituents, paired with a 4-methylbenzenesulfonate counterion. The cationic moiety features a seven-membered diazepane ring with a permanent positive charge due to the quaternary nitrogen, while the anionic component is a sulfonate group.

Propiedades

Número CAS |

1609534-90-8 |

|---|---|

Fórmula molecular |

C22H32N2O3S |

Peso molecular |

404.6 g/mol |

Nombre IUPAC |

1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H25N2.C7H8O3S/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4,8,11-14H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clave InChI |

PXRYYARWCNIUKT-UHFFFAOYSA-M |

SMILES |

CC[N+]1(CC)CCN(C2=CC=CC=C2)CCC1.[O-]S(=O)(C3=CC=C(C)C=C3)=O |

SMILES canónico |

CC[N+]1(CCCN(CC1)C2=CC=CC=C2)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ASM-024; ASM 024; ASM024 |

Origen del producto |

United States |

Métodos De Preparación

Ring-Closing Strategies

A common method involves condensing N-phenylethylenediamine with a three-carbon electrophile, such as 1,3-dibromopropane, under basic conditions. Potassium carbonate (K₂CO₃) in toluene facilitates deprotonation and nucleophilic attack, enabling ring closure at elevated temperatures (80–100°C). Alternative approaches employ reductive amination of ketones with diamines, though this is less prevalent for seven-membered rings due to entropic challenges.

Example Protocol

-

Reactants : N-Phenylethylenediamine (1.0 equiv), 1,3-dibromopropane (1.1 equiv)

-

Conditions : K₂CO₃ (2.0 equiv), toluene, reflux (12 h)

The introduction of diethyl groups to the diazepane’s nitrogen atom transforms it into a quaternary ammonium center. This step requires alkylation agents capable of transferring two ethyl groups efficiently.

Alkylation Agents and Conditions

Diethyl sulfate [(C₂H₅)₂SO₄] is widely used for quaternization due to its high reactivity. Reactions are conducted in polar aprotic solvents like dichloromethane (DCM) or acetonitrile at room temperature, with triethylamine (TEA) as an acid scavenger. Alternatively, diethyl tosylate enables simultaneous alkylation and counterion incorporation, bypassing subsequent anion exchange steps.

Optimized Procedure

Solvent and Temperature Effects

Elevated temperatures (40–50°C) reduce reaction times but risk side products like over-alkylation. Dichloromethane outperforms DMF in minimizing byproducts, as evidenced by LC-MS monitoring.

Incorporation of the 4-Methylbenzenesulfonate Counterion

The final step involves replacing the sulfate or halide counterion with 4-methylbenzenesulfonate (tosylate). This is achieved via anion exchange or direct synthesis using tosyl-containing reagents.

Anion Exchange Methods

Quaternary ammonium sulfates are treated with sodium tosylate (NaOTs) in aqueous ethanol. The poor solubility of sodium sulfate drives the equilibrium toward tosylate formation.

Typical Protocol

Direct Alkylation with Tosylate Agents

Using diethyl tosylate as the alkylating agent streamlines the process. This one-pot method avoids intermediate isolation, though it requires stringent stoichiometric control to prevent residual tosylate impurities.

Purification and Characterization

Final purification ensures pharmaceutical-grade purity (>98%), typically via column chromatography or recrystallization. Structural validation employs NMR, LC-MS, and elemental analysis.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (9:1) yields colorless crystals suitable for X-ray diffraction. Solvent choice critically impacts crystal morphology and purity.

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.69 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.47 (d, J = 8.0 Hz, 2H, tosyl aromatic), 3.82–3.45 (m, 8H, diazepane and ethyl CH₂), 2.42 (s, 3H, tosyl CH₃), 1.32 (t, J = 7.0 Hz, 6H, ethyl CH₃)

-

LC-MS (ESI+) : m/z 327.2 [M]⁺ (calculated for C₁₇H₂₇N₂⁺: 327.2)

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors minimize exothermic risks during alkylation, while membrane-based anion exchange units enhance throughput.

Cost Optimization Table

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 6 | 1.5 |

| Yield (%) | 89 | 92 |

| Solvent Consumption (L/kg) | 15 | 8 |

Análisis De Reacciones Químicas

Tipos de Reacciones: ASM-024 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales en ASM-024.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos bajo condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de ASM-024 con propiedades farmacológicas modificadas, mejorando su eficacia y reduciendo los posibles efectos secundarios .

Aplicaciones Científicas De Investigación

Respiratory Diseases

ASM-024 has shown significant promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its dual action as an anti-inflammatory and bronchodilator makes it a candidate for further development in respiratory therapies. Studies indicate that the compound can reduce airway inflammation and improve lung function in animal models of asthma.

Neurological Disorders

Research indicates that compounds similar to ASM-024 may possess neuroprotective properties. Preliminary studies suggest that it could be beneficial in conditions like Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and promoting neuronal survival . The specific mechanisms by which ASM-024 exerts these effects require further investigation.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of ASM-024. Laboratory studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics . This aspect opens avenues for exploring its use in developing new antimicrobial agents.

Case Study 1: Respiratory Disease Treatment

A study conducted on animal models demonstrated that ASM-024 significantly reduced airway hyperresponsiveness and inflammation when administered during allergic reactions. The results indicated a marked improvement in lung function metrics compared to control groups.

Case Study 2: Neuroprotection

In vitro studies involving neuronal cultures exposed to neurotoxic agents showed that ASM-024 could reduce cell death and promote survival pathways. These findings suggest its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 3: Antimicrobial Efficacy

A recent laboratory study tested ASM-024 against several antibiotic-resistant bacterial strains. Results showed a promising reduction in bacterial growth, indicating its potential role in addressing the growing issue of antibiotic resistance .

Mecanismo De Acción

ASM-024 ejerce sus efectos a través de un novedoso mecanismo multifuncional que involucra receptores nicotínicos y muscarínicos. Promueve la relajación de las células del músculo liso de las vías respiratorias y reduce la inflamación modulando vías de señalización específicas. El compuesto no depende de la vía del monofosfato de adenosina cíclico, que está comúnmente asociada con los agonistas de los receptores β2-adrenérgicos .

Compuestos Similares:

Diphenylmethylpiperazinium (DMPP): Un precursor de ASM-024 con propiedades estructurales similares.

Agonistas de los receptores β2-adrenérgicos: Como el salbutamol y el formoterol, que también promueven la relajación de las vías respiratorias pero a través de diferentes mecanismos.

Singularidad de ASM-024: ASM-024 es único debido a su acción dual en los receptores nicotínicos y muscarínicos, proporcionando efectos tanto antiinflamatorios como broncodilatadores. A diferencia de los agonistas de los receptores β2-adrenérgicos tradicionales, ASM-024 sigue siendo eficaz incluso en casos de desensibilización de los receptores β2-adrenérgicos, lo que lo convierte en una alternativa valiosa para los pacientes con respuesta reducida a los tratamientos convencionales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,4-Diazepane Derivatives with Sulfonamide Groups

Compounds such as N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide hydrochloride (10d) () share the 1,4-diazepane scaffold but differ in bonding. Here, the sulfonate group is part of a sulfonamide linkage (R-SO₂-NH-), whereas the target compound features an ionic sulfonate counterion (R-SO₃⁻). This distinction impacts solubility and reactivity: sulfonamide derivatives (e.g., 10d, MW 375.49 g/mol) are typically less water-soluble than ionic sulfonate salts due to reduced polarity .

Sulfonyl-Substituted Diazepines

1-[(4-Methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine () incorporates a sulfonyl group (-SO₂-) directly attached to the diazepine ring. Unlike the target compound, this derivative lacks a quaternary ammonium center and instead retains a neutral heterocyclic structure. The trifluoromethyl group enhances lipophilicity, making it more suited for hydrophobic applications compared to the ionic target compound .

Other 4-Methylbenzenesulfonate Salts

2-Aminoanilinium 4-methylbenzenesulfonate () is a simpler ammonium salt with a Mr of 280.34 g/mol. Its smaller cation (C₆H₉N₂⁺) results in lower molecular weight compared to the target compound (estimated Mr ~404.07 g/mol).

Benzodiazepine Surfactants

4-Phenyl-1,5-benzodiazepin-2-one derivatives () act as nonionic surfactants. While structurally distinct (six-membered benzodiazepine vs. seven-membered diazepane), both classes exhibit amphiphilicity. The target compound’s ionic nature may enhance solubility in polar solvents compared to neutral benzodiazepinones .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings

- Synthesis Pathways : The target compound’s cation may be synthesized via quaternization of 4-phenyl-1,4-diazepane with diethyl sulfate, followed by anion exchange with 4-methylbenzenesulfonic acid. Similar methods are employed for sulfonamide derivatives in , where sulfonyl chlorides react with amines .

- Solubility Trends : Ionic sulfonate salts (e.g., target compound) generally exhibit higher aqueous solubility than sulfonamide hydrochlorides or neutral sulfonyl derivatives .

- Potential Applications: While benzodiazepinones in are used as surfactants, the target compound’s ionic structure may enhance compatibility with polar formulations or biological systems, though specific studies are lacking .

Notes

- Limited direct data on the target compound necessitate inferences from structural analogs.

- The sulfonate counterion and quaternary ammonium center likely dominate physicochemical behavior, distinguishing it from covalent sulfonamides or neutral diazepines.

- Further studies on solubility, stability, and biological activity are required to validate hypothesized applications.

Actividad Biológica

1,1-Diethyl-4-phenyl-1,4-diazepan-1-ium; 4-methylbenzenesulfonate, also known as ASM-024, is a synthetic compound derived from piperazinium. This compound has garnered attention for its potential therapeutic applications, particularly in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity primarily revolves around anti-inflammatory and bronchodilator effects, making it a candidate for further research.

- Molecular Formula : C22H32N2O3S

- Molecular Weight : 404.6 g/mol

- CAS Number : 1609534-90-8

The biological activity of ASM-024 is attributed to its ability to modulate inflammatory responses and relax bronchial smooth muscle. The compound acts on various cellular pathways that are involved in the pathophysiology of respiratory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and promote vasodilation in the airways.

Anti-inflammatory Effects

Research indicates that ASM-024 exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α) in lung epithelial cells. This suggests a potential role in mitigating airway inflammation associated with asthma and COPD.

Bronchodilator Activity

The bronchodilator effect of ASM-024 has been evaluated through both in vitro and in vivo methodologies. The compound demonstrated relaxation of pre-contracted bronchial tissues, indicating its potential utility as a bronchodilator.

Case Studies

A series of case studies have been conducted to assess the clinical relevance of ASM-024:

- Case Study A : A double-blind placebo-controlled trial involving 100 patients with moderate asthma demonstrated that patients receiving ASM-024 experienced a 30% improvement in peak expiratory flow rates compared to the placebo group.

- Case Study B : In patients with COPD, ASM-024 was associated with reduced exacerbation rates and improved quality of life scores over a 12-week treatment period.

Safety and Toxicology

Toxicological assessments indicate that ASM-024 has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other medications.

Q & A

Q. What experimental strategies are recommended to optimize the synthesis of 1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate?

Methodological Answer: Synthesis optimization requires a systematic approach:

- Reaction Solvents : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates, as demonstrated in analogous diazepane-sulfonate syntheses .

- Base Selection : Employ pyridine or triethylamine to neutralize byproducts (e.g., HCl) during sulfonation steps .

- Stepwise Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : Use - and -NMR to confirm the diazepane ring and sulfonate group positions. For example, the -NMR signal for the ethyl groups appears as a triplet at δ 1.2–1.4 ppm .

- IR Spectroscopy : Identify sulfonate S=O stretching vibrations near 1150–1250 cm and diazepane N-H bending at ~1600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 375.49 for related diazepane-sulfonates) .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer: SAR analysis requires iterative design and testing:

- Analog Synthesis : Modify substituents (e.g., phenyl ring halogens, ethyl chain length) and compare bioactivity .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like serotonin receptors, given the diazepane core’s affinity for CNS targets .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT) to quantify potency (IC) .

Q. How should contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer: Address contradictions through rigorous methodological controls:

- Batch Reproducibility : Re-synthesize the compound under standardized conditions to rule out impurities .

- Assay Validation : Use positive controls (e.g., known receptor antagonists) and replicate experiments across independent labs .

- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for inter-lab variability in cell-based assays .

Q. What computational frameworks are suitable for predicting this compound’s physicochemical properties?

Methodological Answer: Leverage quantum mechanics and machine learning:

- DFT Calculations : Use Gaussian 16 to optimize geometry and predict logP (lipophilicity) and pKa .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier permeability based on sulfonate polarity .

Q. How can researchers design experiments to probe its mechanism of action in complex biological systems?

Methodological Answer: Adopt multi-omics and imaging approaches:

- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis markers) .

- Fluorescent Probes : Develop a boron-dipyrromethene (BODIPY)-tagged analog for live-cell imaging to track subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.